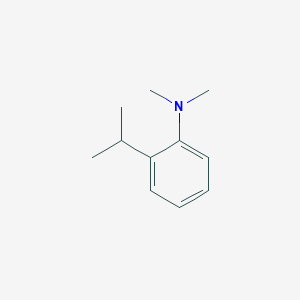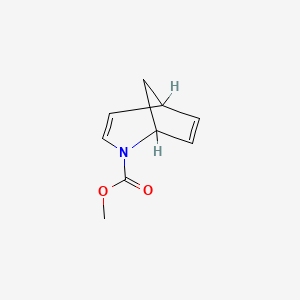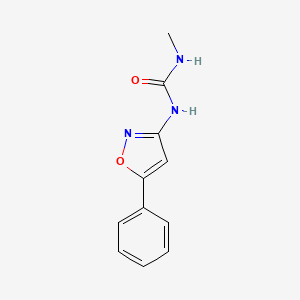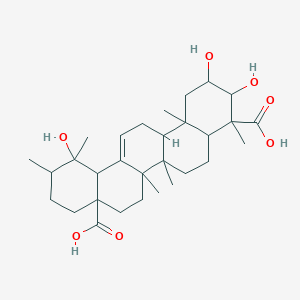
Bis(2,4-dimethylphenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-dimethylphenyl)mercury is an organomercury compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dimethylphenyl)mercury typically involves the reaction of mercury(II) acetate with 2,4-dimethylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Hg(OAc)2+2C6H3(CH3)2MgBr→(C6H3(CH3)2)2Hg+2Mg(OAc)Br
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4-dimethylphenyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury or other mercury(I) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Mercury(II) oxide (HgO) or mercury(II) chloride (HgCl₂).
Reduction: Elemental mercury (Hg) or mercury(I) chloride (Hg₂Cl₂).
Substitution: Various substituted phenylmercury compounds depending on the reagents used.
Applications De Recherche Scientifique
Bis(2,4-dimethylphenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Bis(2,4-dimethylphenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. It can also interact with nucleic acids, potentially affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(phenyl)mercury
- Bis(4-methylphenyl)mercury
- Bis(2,6-dimethylphenyl)mercury
Uniqueness
Bis(2,4-dimethylphenyl)mercury is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature can result in different chemical and biological properties compared to other organomercury compounds.
Propriétés
Numéro CAS |
56457-44-4 |
|---|---|
Formule moléculaire |
C16H18Hg |
Poids moléculaire |
410.91 g/mol |
Nom IUPAC |
bis(2,4-dimethylphenyl)mercury |
InChI |
InChI=1S/2C8H9.Hg/c2*1-7-4-3-5-8(2)6-7;/h2*3-4,6H,1-2H3; |
Clé InChI |
RIKKRDCPNUHYMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[Hg]C2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


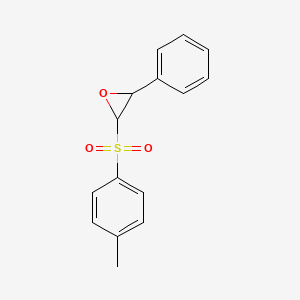
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

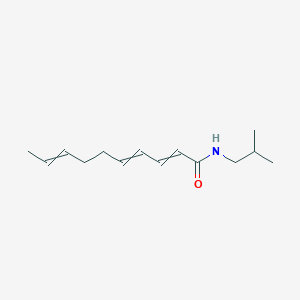
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)

![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
